molecular formula C9H11Cl2NO3 B018189 Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride CAS No. 130312-40-2

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride

Cat. No. B018189
M. Wt: 252.09 g/mol
InChI Key: KUFDIVILMYFZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride” is a chemical compound with the molecular formula C9H10ClNO3 . It has an average mass of 215.634 Da and a monoisotopic mass of 215.034927 Da . It is also known by other names such as “4-Amino-5-chloro-2-méthoxybenzoate de méthyle” in French and “Methyl-4-amino-5-chlor-2-methoxybenzoat” in German .


Molecular Structure Analysis

The InChI code for “Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride” is 1S/C9H10ClNO3/c1-13-8-4-7 (11)6 (10)3-5 (8)9 (12)14-2/h3-4H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride” is a solid at room temperature . It has a molecular weight of 215.64 . The compound is soluble in chloroform, dichloromethane, and methanol .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

methyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3.ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;/h3-4H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFDIVILMYFZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride

Synthesis routes and methods

Procedure details

A suspension of 30 g (0.15 mol) of 2-methoxy-4-amino-5-chlorobenzoic acid in 500 ml methanol is cooled to 0° and the mixture treated with gaseous HCl for 30 minutes. After all the acid dissolves the solution is evaporated to dryness to obtain methyl 2-methoxy-4-amino-5-chlorobenzoate hydrochloride which is used directly in the next step.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.